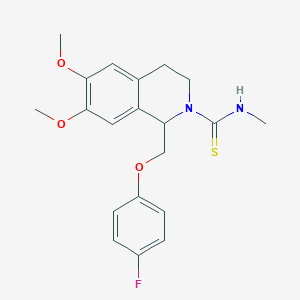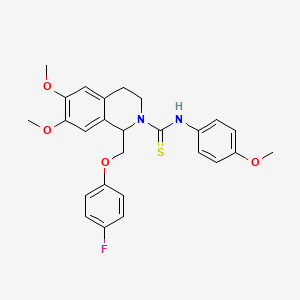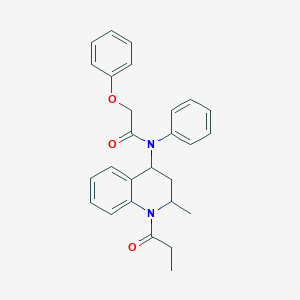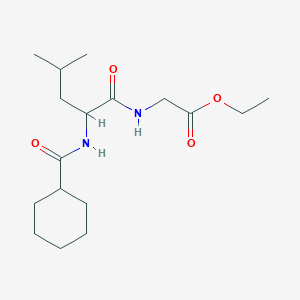
1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with a molecular formula of C19H22FN2O3S This compound is characterized by its unique structure, which includes a fluorophenoxy group, dimethoxy groups, and a tetrahydroisoquinoline core
准备方法
The synthesis of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the introduction of the fluorophenoxy and dimethoxy groups. Common synthetic routes may include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of appropriate aldehydes and amines.
Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions.
Carbothioamide formation: This involves the reaction of the intermediate compound with thiocarbamoyl chloride under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and dimethoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The tetrahydroisoquinoline core plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively modulate biological activities. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
相似化合物的比较
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can be compared with similar compounds such as:
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the carbothioamide group, which may affect its chemical reactivity and biological activity.
1-[(4-Methoxyphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline:
1-[(4-Chlorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: The presence of a chlorine atom instead of fluorine can impact the compound’s reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide and its potential advantages in various applications.
属性
分子式 |
C20H23FN2O3S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C20H23FN2O3S/c1-22-20(27)23-9-8-13-10-18(24-2)19(25-3)11-16(13)17(23)12-26-15-6-4-14(21)5-7-15/h4-7,10-11,17H,8-9,12H2,1-3H3,(H,22,27) |
InChI 键 |
MJPYXARRUDYXOP-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)F)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide](/img/structure/B14999417.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B14999427.png)


![Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999452.png)
![N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide](/img/structure/B14999456.png)
![2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide](/img/structure/B14999458.png)


![ethyl 7-(2-methylpropyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999469.png)
![2-(Benzylthio)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14999473.png)

![3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B14999490.png)
